molecular formula C21H17BrN2O3S2 B2904197 (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894676-90-5

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2904197
CAS No.: 894676-90-5
M. Wt: 489.4
InChI Key: MUEUJTBQDHJRQZ-UNOMPAQXSA-N
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Description

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the thieno[3,2-c][1,2]thiazine family This compound is characterized by its unique structure, which includes a thieno[3,2-c][1,2]thiazine core, a bromophenyl group, and a methylbenzyl group

Preparation Methods

The synthesis of (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c][1,2]thiazine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a bromine atom is attached to the phenyl ring.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is added via a nucleophilic substitution reaction, where the benzyl group is attached to the nitrogen atom of the thiazine ring.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents such as alkyl or aryl groups.

    Addition: The compound can undergo addition reactions, particularly at the double bond in the methylene group, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its interactions with biological targets and its efficacy in various disease models.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties. It is explored for use in organic electronics, sensors, and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis, enabling the creation of diverse chemical entities.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Properties

IUPAC Name

(3Z)-3-[(2-bromoanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3S2/c1-14-6-8-15(9-7-14)13-24-18-10-11-28-21(18)20(25)19(29(24,26)27)12-23-17-5-3-2-4-16(17)22/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEUJTBQDHJRQZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4Br)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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